molecular formula C23H29N5O5 B12866069 ((Benzyloxy)carbonyl)-D-phenylalanyl-D-arginine

((Benzyloxy)carbonyl)-D-phenylalanyl-D-arginine

Katalognummer: B12866069
Molekulargewicht: 455.5 g/mol
InChI-Schlüssel: XHGIWCXAACQYGK-RTBURBONSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((Benzyloxy)carbonyl)-D-phenylalanyl-D-arginine is a synthetic compound often used in peptide synthesis. It contains a benzyloxycarbonyl (Cbz) protecting group, which is commonly used to protect amine groups during chemical reactions. This compound is particularly significant in the field of organic chemistry and biochemistry due to its role in the synthesis of peptides and proteins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((Benzyloxy)carbonyl)-D-phenylalanyl-D-arginine typically involves the protection of the amine group of D-phenylalanine and D-arginine using the benzyloxycarbonyl group. This is achieved by reacting benzyl chloroformate with the amino acids in the presence of a mild base at room temperature . The reaction conditions are carefully controlled to ensure the selective protection of the amine groups without affecting other functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of peptides. The use of automated systems ensures consistency and purity in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

((Benzyloxy)carbonyl)-D-phenylalanyl-D-arginine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

((Benzyloxy)carbonyl)-D-phenylalanyl-D-arginine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of ((Benzyloxy)carbonyl)-D-phenylalanyl-D-arginine involves the protection of amine groups during chemical reactions. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups, facilitating the synthesis of complex peptides and proteins. The molecular targets and pathways involved include the specific amine groups of D-phenylalanine and D-arginine .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

((Benzyloxy)carbonyl)-D-phenylalanyl-D-arginine is unique due to its specific combination of D-phenylalanine and D-arginine, which imparts distinct chemical and biological properties. Its use in peptide synthesis and protection of amine groups makes it a valuable tool in organic chemistry and biochemistry.

Eigenschaften

Molekularformel

C23H29N5O5

Molekulargewicht

455.5 g/mol

IUPAC-Name

(2R)-5-(diaminomethylideneamino)-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid

InChI

InChI=1S/C23H29N5O5/c24-22(25)26-13-7-12-18(21(30)31)27-20(29)19(14-16-8-3-1-4-9-16)28-23(32)33-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,27,29)(H,28,32)(H,30,31)(H4,24,25,26)/t18-,19-/m1/s1

InChI-Schlüssel

XHGIWCXAACQYGK-RTBURBONSA-N

Isomerische SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)OCC2=CC=CC=C2

Kanonische SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.